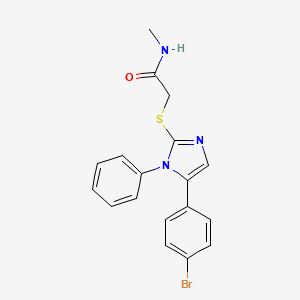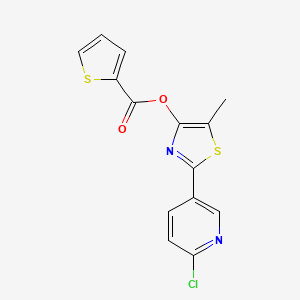
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate, also known as CPT-11, is a novel compound with a wide range of applications in the field of scientific research. CPT-11 is a prodrug of irinotecan which is a topoisomerase I inhibitor. It has been studied extensively in the laboratory and has been used to study a number of biological processes and diseases.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Happ et al. (2011) focused on synthesizing a statistical terpolymer containing a 2-(pyridine-2-yl)-1,3-thiazole donor-type system, demonstrating a method for incorporating complex molecules into polymers (Happ et al., 2011).
- Structural Analysis : Shen et al. (2012) synthesized pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, contributing to the understanding of the structural and thermodynamic properties of similar compounds (Shen et al., 2012).
Applications in Biological Studies
- Antibacterial Activity : Song et al. (2017) investigated the antibacterial activity of 1,3,4-oxadiazole thioether derivatives containing structures similar to 2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate, contributing to the development of new antibacterial agents (Song et al., 2017).
- Molecular Docking Studies : Hossan (2020) conducted molecular docking studies with similar thiazole derivatives, exploring their potential as antioxidant agents (Hossan, 2020).
Potential Therapeutic Uses
- Antifungal and Antimicrobial Properties : Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which include structures similar to the compound , and evaluated their antibacterial and antifungal activities (Patel & Patel, 2017).
properties
IUPAC Name |
[2-(6-chloropyridin-3-yl)-5-methyl-1,3-thiazol-4-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S2/c1-8-12(19-14(18)10-3-2-6-20-10)17-13(21-8)9-4-5-11(15)16-7-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZCFYRDPYZULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=C(C=C2)Cl)OC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-3-pyridinyl)-5-methyl-1,3-thiazol-4-yl 2-thiophenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

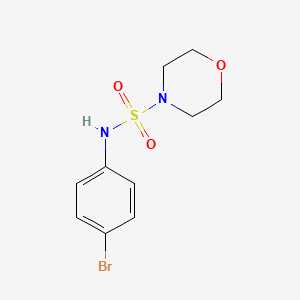
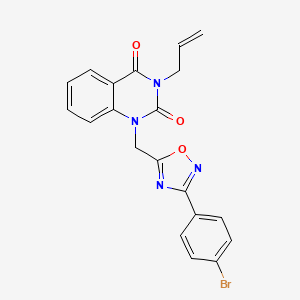
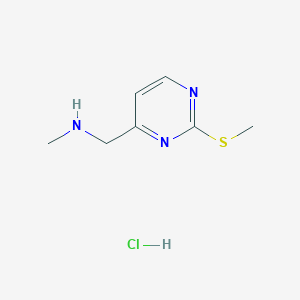
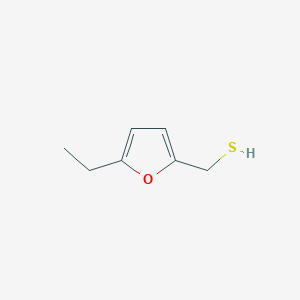
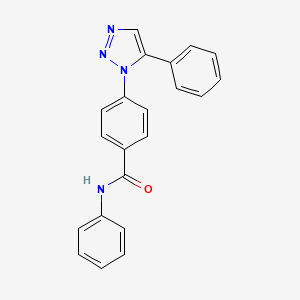
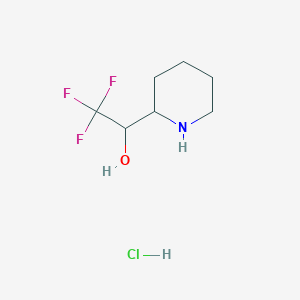
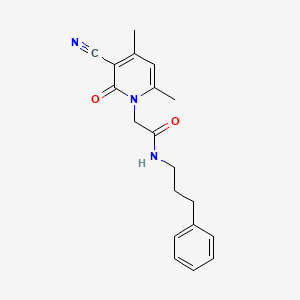
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2364519.png)
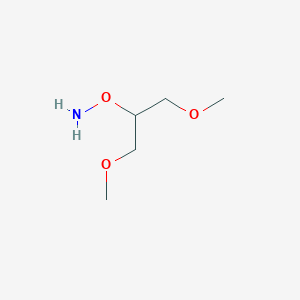
![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)
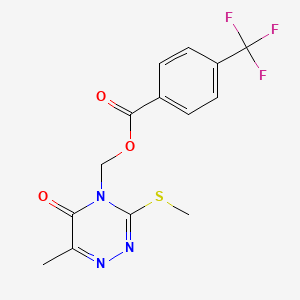
![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)
